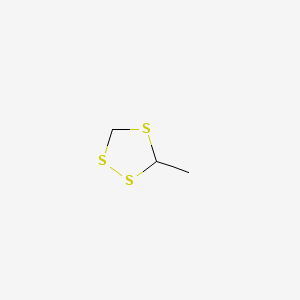

3-Methyl-1,2,4-trithiolane

Description

3-Methyl-1,2,4-trithiolane (CAS: 51647-38-2) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈S₃. It belongs to the class of trithiolanes, characterized by a five-membered ring containing three sulfur atoms. This compound is notable for its role in flavor chemistry, particularly in meat and plant-derived products, where it contributes to savory and roasted aroma profiles . Unlike some homologs, it lacks formal recognition as a flavoring agent (FEMA and JECFA: "NO"), limiting its industrial use in food applications .

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2,4-trithiolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S3/c1-3-4-2-5-6-3/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVJWPKTQMWOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1SCSS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019826 | |

| Record name | 3-Methyl-1,2,4-trithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51647-38-2 | |

| Record name | 3-Methyl-1,2,4-trithiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051647382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1,2,4-trithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1,2,4-TRITHIOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSM343XRB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4-trithiolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-dithiolane with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired trithiolane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Thermal Decomposition and Cycloelimination

Thermal treatment induces [3+2]-cycloelimination, releasing reactive intermediates like thiocarbonyl S-sulfides. For example:

-

Heating 3,3,5,5-tetraphenyl-1,2,4-trithiolane in CHCl₃ generates thiobenzophenone S-sulfide (7b), which reacts with electron-deficient acetylenes (e.g., dimethyl acetylenedicarboxylate) to form 3H-1,2-dithioles (17) via cycloaddition .

-

Vacuum pyrolysis of oxidized derivatives (e.g., S-oxides) produces fragmentation products such as dithioformic acid and thioformaldehyde S-oxide .

Key Conditions and Products:

| Substrate | Conditions | Major Products |

|---|---|---|

| 3,3,5,5-Tetraphenyl derivative | Boiling CHCl₃ | Thiobenzophenone S-sulfide + 3H-1,2-dithioles |

| S-Oxides (4a, 4b) | Vacuum pyrolysis | Dithioformic acid, thioformaldehyde derivatives |

Oxidation Reactions

The sulfur atoms in the trithiolane ring undergo selective oxidation:

-

Peroxyacetic Acid (MeCO₃H):

-

Dimethyldioxirane (15):

Oxidation Pathways:

Coordination with Metal Complexes

3-Methyl-1,2,4-trithiolane participates in ligand-exchange reactions with transition metals:

-

Platinum(0) Complexes:

Cycloaddition Reactions

The compound serves as a precursor for generating thiocarbonyl S-sulfides, which undergo [3+2]-cycloadditions:

-

With Thioketones:

-

Three-Component Reactions:

Functionalization and Derivatives

Scientific Research Applications

Food Industry

One of the most notable applications of 3-Methyl-1,2,4-trithiolane is as a flavoring agent. It imparts a meaty and roasted flavor profile to various food products. Its effectiveness in enhancing flavors has been documented in several studies:

- Flavor Enhancement : The compound has been shown to improve the sensory characteristics of meat products, instant coffee, and other foodstuffs. For example, adding 0.075 ppm of this compound to beef gravy enhanced its meaty flavor significantly compared to unflavored samples .

- Case Study - Instant Coffee : In a controlled taste test, instant coffee flavored with this compound exhibited a pronounced roasted character when compared to unflavored coffee .

| Food Product | Concentration (ppm) | Sensory Evaluation |

|---|---|---|

| Beef Gravy | 0.075 | Enhanced meaty flavor |

| Instant Coffee | 0.05 | Pronounced roasted note |

| Hamburger Base | 0.075 (A), 0.150 (B) | A: Enhanced flavor; B: Juicy taste |

Biological Research

The biological activity of this compound is notable for its interactions with various biochemical pathways:

- Oxidative Stress Response : Research indicates that this compound can induce oxidative stress in cells, influencing cellular viability and function. It activates transcription factors like nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense mechanisms against oxidative damage.

- Enzyme Interaction : The compound interacts with enzymes involved in redox reactions and can form covalent bonds with thiol groups on proteins. This interaction can modulate enzyme activity significantly, impacting metabolic pathways related to oxidative stress management.

Pharmaceutical Applications

Research into the pharmaceutical potential of this compound suggests its role in developing new drugs targeting sulfur-related metabolic pathways:

- Potential Drug Development : Its ability to interact with cellular signaling pathways makes it a candidate for further investigation in drug development aimed at managing oxidative stress-related diseases.

Industrial Applications

Beyond food flavoring and biological research, this compound has potential industrial applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,4-trithiolane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Flavor and Occurrence

Alkyl-Substituted Trithiolanes

- 3,5-Dimethyl-1,2,4-trithiolane : Found in mutton at higher concentrations than in other meats, contributing to species-specific flavor differences. Its quantitative dominance in mutton underscores its role in distinguishing meat aromas .

- 3-Methyl-5-butyl-1,2,4-trithiolane and 3-Methyl-5-pentyl-1,2,4-trithiolane: Identified in fried chicken volatiles, these longer-chain derivatives enhance umami and roasted notes, demonstrating how alkyl chain length modulates sensory properties .

- 3,5-Diethyl-1,2,4-trithiolane : Present in garlic and essential oils (e.g., Azadirachta spp.), its cis- and trans-isomers exhibit distinct retention indices (1731 and 1780, respectively), affecting chromatographic detection and aroma profiles .

Regulatory Status

Stereoisomerism and Physicochemical Properties

- Cis- vs. Trans-3,5-Diethyl-1,2,4-trithiolane : The cis-isomer is more abundant (0.32% in Azadirachta oils) than the trans-isomer (0.18%), suggesting stereochemical preferences in natural biosynthesis . These isomers also differ in volatility, influencing their contribution to flavor matrices.

- 3,3,5,5-Tetramethyl-1,2,4-trithiolane (CAS: 38348-31-1): With a higher molecular weight (180.354 vs.

Functional and Antioxidant Activities

- Trans-3,5-Diethyl-1,2,4-trithiolane : Demonstrates strong antioxidant activity in garlic, correlating with free radical scavenging capacity . This property is absent in 3-methyl derivatives, indicating ethyl groups may enhance bioactivity.

- Stability in Food Systems : In garlic, trans-3,5-diethyl-1,2,4-trithiolane degrades over 42 days, similar to diallyl tetrasulfide, suggesting shared susceptibility to oxidation or enzymatic breakdown .

Biological Activity

3-Methyl-1,2,4-trithiolane is a sulfur-containing organic compound notable for its diverse biological activities. This article explores its biochemical interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the trithiolane family, characterized by a six-membered aliphatic saturated heterocycle containing three sulfur atoms and two carbon atoms. Its chemical formula is with a molecular weight of approximately 152.30 g/mol. The compound exhibits a distinct beefy , meaty , and sulfurous flavor profile, making it significant in food chemistry, particularly in meat products where it contributes to flavor characteristics.

Interaction with Cellular Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Cell Signaling Modulation : It influences cell signaling by modulating the activity of kinases and phosphatases, which can lead to alterations in gene expression related to oxidative stress responses.

- Oxidative Stress Induction : Prolonged exposure can induce oxidative stress in cells, affecting cellular viability and function. This compound activates transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense mechanisms against oxidative damage.

- Protein Interaction : It interacts with proteins containing thiol groups, forming disulfide bonds that can modify protein structure and function. This interaction is significant for maintaining cellular redox balance and influencing metabolic pathways.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Antimicrobial Properties : Research has explored its potential antimicrobial properties due to its sulfur content. In vitro studies indicated that it can inhibit the growth of certain bacterial strains.

- Flavor Compounds in Food : Its presence in various foods such as crustaceans and nuts suggests it may serve as a biomarker for these food sources. Additionally, its unique flavor profile makes it valuable in flavoring agents for meat products .

- Enzymatic Interactions : Studies have shown that this compound interacts with enzymes involved in redox reactions, significantly modulating their activity. This interaction is crucial for maintaining metabolic homeostasis within cells .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Three sulfur atoms in a cyclic structure | Modulates oxidative stress responses; antimicrobial properties |

| 3-Dimethyl-1,2,4-trithiolane | Similar trithiolane structure | Investigated for its role in sulfur metabolism; flavoring agent |

| 3-Methyl-5-pentyl-1,2,4-trithiolane | Extended alkyl chain | Potential use in pharmaceuticals targeting metabolic pathways |

The mechanism of action of this compound involves several key processes:

- Covalent Bond Formation : The compound's sulfur atoms allow it to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity leads to modulation of enzyme activity and influences various metabolic pathways.

- Redox Reactions : It participates in oxidation-reduction reactions within biological systems. The ability to undergo oxidation results in the formation of sulfoxides and sulfones while reduction leads to thiols and sulfides .

Q & A

Basic Research Questions

Q. How is 3-Methyl-1,2,4-trithiolane detected and quantified in complex matrices like food or plant extracts?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for detection and quantification due to its high sensitivity and specificity. For plant extracts, essential oils are typically isolated via steam distillation or solvent extraction, followed by GC-MS analysis using retention indices and mass spectral libraries for identification. In food matrices (e.g., fried chicken), headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is employed to capture volatile compounds, with calibration curves using synthetic standards for quantification .

Q. What spectroscopic techniques are suitable for characterizing this compound, and how are data interpreted?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for distinguishing isomers (e.g., cis vs. trans configurations). Infrared (IR) spectroscopy identifies functional groups like C-S and S-S bonds. Mass spectrometry (MS) provides molecular weight and fragmentation patterns. For example, dimerization products of related trithiolanes are confirmed via ¹H NMR integration and kinetic modeling .

Q. What role does this compound play in food flavor chemistry, and how is its formation mechanism studied?

- Methodological Answer : It contributes to savory, meat-like flavors in thermally processed foods. Formation mechanisms are studied by simulating thermal degradation of sulfur-containing precursors (e.g., cysteine or glutathione) in model systems. Reaction pathways are tracked using time-resolved GC-MS and isotopic labeling to identify intermediates. For instance, this compound forms via Maillard reaction by-products or lipid oxidation .

Advanced Research Questions

Q. What factors influence the dimerization kinetics of structurally related trithiolanes, and how can these be modeled?

- Methodological Answer : Dimerization kinetics depend on temperature, solvent polarity, and substituent effects. For example, kinetic data for 3-methyl-1,2-xylylene (a related compound) show Arrhenius behavior, with rate constants increasing at higher temperatures (24.6–44.9°C). Computational models (e.g., density functional theory) predict transition states and activation energies, validated by experimental NMR yield data for dimer products .

Q. How do structural modifications (e.g., alkyl chain length) affect the stability and reactivity of this compound derivatives?

- Methodological Answer : Alkyl chain length impacts volatility, thermal stability, and reactivity. Longer chains (e.g., pentyl or butyl substituents) increase hydrophobicity, reducing aqueous solubility but enhancing lipid matrix interactions. Stability is assessed via accelerated degradation studies (e.g., heating at 80°C) monitored by GC-MS. Reactivity trends are correlated with Hammett substituent constants or computational electron density maps .

Q. How can computational methods predict the stability and electronic properties of this compound isomers?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) optimize geometries and calculate thermodynamic stability (ΔG). Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts reactivity. For isomers like cis- and trans-3,5-diethyl-1,2,4-trithiolane, computed NMR chemical shifts are validated against experimental data to confirm configurations .

Q. What validation parameters are critical when developing an analytical method for trithiolane derivatives?

- Methodological Answer : Key parameters include:

- Specificity : Resolve peaks from co-eluting compounds (e.g., via GC-MS selective ion monitoring).

- Linearity : R² ≥ 0.99 over a defined concentration range (e.g., 0.1–100 ppm).

- Accuracy/Precision : Recovery rates (90–110%) and ≤5% RSD in intra-day/inter-day assays.

- Robustness : Test variations in column temperature, flow rate, and sample preparation. These steps are adapted from validated spectrophotometric methods for related sulfur heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.